2,4-Dichloro-6-(dichloromethyl)pyrimidine
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Overview
Description
2,4-Dichloro-6-(dichloromethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound is notable for its two chlorine atoms at positions 2 and 4, and a dichloromethyl group at position 6. It is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(dichloromethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with dichloromethyl reagents under controlled conditions. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high purity and yield. The use of advanced technologies and equipment helps in maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(dichloromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions with different reagents to form complex molecules.
Oxidation and Reduction: Although less common, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Reagents such as palladium catalysts and organometallic compounds are used. The reactions are often conducted under inert atmospheres to prevent oxidation.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyrimidines, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
2,4-Dichloro-6-(dichloromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for nucleic acid analogs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(dichloromethyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites. The presence of chlorine atoms and the dichloromethyl group enhances its reactivity and binding affinity. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Similar in structure but lacks the dichloromethyl group.
2,4-Dichloro-6-methylpyrimidine: Similar but has a methyl group instead of a dichloromethyl group.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a dichloromethyl group.
Uniqueness
2,4-Dichloro-6-(dichloromethyl)pyrimidine is unique due to the presence of the dichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic applications and research studies.
Properties
CAS No. |
84372-17-8 |
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Molecular Formula |
C5H2Cl4N2 |
Molecular Weight |
231.9 g/mol |
IUPAC Name |
2,4-dichloro-6-(dichloromethyl)pyrimidine |
InChI |
InChI=1S/C5H2Cl4N2/c6-3-1-2(4(7)8)10-5(9)11-3/h1,4H |
InChI Key |
RQHKTBWJAUMFJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)C(Cl)Cl |
Origin of Product |
United States |
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